7-Bromo-2-methyl-2H-indazole
Description
Overview of Indazole Heterocycles in Medicinal Chemistry
Indazole-containing compounds are pivotal in drug discovery, demonstrating a broad spectrum of pharmacological effects. nih.govaustinpublishinggroup.com These include anti-inflammatory, antimicrobial, anticancer, and anti-HIV activities. nih.govbiotech-asia.org The versatility of the indazole scaffold allows for diverse substitutions, leading to a wide range of bioactive molecules. nih.govpnrjournal.com Several FDA-approved drugs, such as niraparib (B1663559) and pazopanib, feature the indazole core, underscoring its therapeutic importance. nih.govrsc.org The development of novel synthetic methods for indazole derivatives is an active area of research, aiming to expand the chemical space for drug discovery. ingentaconnect.com
Significance of Brominated Indazole Derivatives in Chemical and Biological Sciences
The introduction of a bromine atom into organic molecules can significantly influence their chemical and biological properties. tethyschemical.comicl-industrialproducts.com In medicinal chemistry, brominated compounds are utilized as intermediates in the synthesis of pharmaceuticals, including anticancer and antimicrobial agents. tethyschemical.comazom.com The presence of bromine can enhance the efficacy and stability of drugs. tethyschemical.com Brominated indazoles, in particular, serve as versatile building blocks in organic synthesis. The bromine atom can be readily substituted through various cross-coupling reactions, allowing for the creation of more complex and functionally diverse molecules. smolecule.com For instance, brominated indazoles have been investigated as FtsZ inhibitors, a target for antibacterial drugs. nih.gov
Distinction and Importance of the 2H-Indazole Tautomeric Form
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable. nih.govchemicalbook.combeilstein-journals.org However, the 2H-indazole form is a significant pharmacophore in its own right, with derivatives showing potent biological activities, such as affinity for serotonin (B10506) receptors. nih.gov The selective synthesis of 2H-indazoles has been a challenge, often resulting in mixtures of both tautomers. nih.gov Despite this, methods have been developed for the selective preparation of 2H-indazoles, highlighting their importance in medicinal chemistry. organic-chemistry.orgnih.govorganic-chemistry.org The stability of the 2H-tautomer can be influenced by factors such as intramolecular hydrogen bonding. researchgate.net The distinct biological profiles of 1H- and 2H-indazole derivatives underscore the importance of controlling the tautomeric form during synthesis. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAYIFGPJOYWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610719 | |
| Record name | 7-Bromo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701910-14-7 | |
| Record name | 7-Bromo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-2-methyl-2H-indazole | |
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Synthetic Methodologies for 7 Bromo 2 Methyl 2h Indazole and Its Analogs
Advanced Synthetic Pathways for 2H-Indazoles
Modern synthetic organic chemistry has produced a variety of powerful, catalyst-driven methods for the efficient and regioselective construction of the 2H-indazole ring system. These approaches often utilize transition metals like copper and palladium to facilitate key bond-forming events, enabling access to a wide array of substituted indazoles.
Copper catalysis has emerged as a robust tool for the synthesis of 2H-indazoles. A prominent strategy involves a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and an azide (B81097) source, such as sodium azide. organic-chemistry.orgnih.govacs.org In this process, the copper catalyst is crucial for facilitating the sequential formation of C-N and N-N bonds. organic-chemistry.orgnih.govacs.org The reaction mechanism is thought to involve the initial condensation of the 2-bromobenzaldehyde (B122850) and the primary amine to form an imine. The copper catalyst then facilitates the substitution of the bromide with the azide group, followed by an intramolecular cyclization and extrusion of nitrogen gas to yield the 2H-indazole ring. acs.org
This methodology is noted for its broad substrate scope, tolerating a variety of functional groups on both the amine and the aldehyde components. organic-chemistry.orgnih.gov Different copper sources, including copper(I) iodide (CuI) and copper(I) oxide nanoparticles (Cu₂O-NP), have been successfully employed. organic-chemistry.orgorganic-chemistry.org The use of heterogeneous catalysts, such as copper nanoparticles on charcoal (Cu/C) or Cu/aminoclay/reduced graphene oxide nanohybrids, offers advantages like ligand-free conditions, easy catalyst recovery, and reusability. wiley.comcdnsciencepub.com
| Catalyst System | Starting Materials | Key Features | Yield | Reference |
| CuI/TMEDA | 2-Bromobenzaldehydes, Primary Amines, NaN₃ | First multicomponent synthesis of 2H-indazoles. | Up to 98% | organic-chemistry.org |
| Cu₂O-NP | 2-Chloro/Bromobenzaldehydes, Primary Amines, NaN₃ | Ligand-free, green solvent (PEG 300). | Good to excellent | organic-chemistry.org |
| Cu/AC/r-GO | 2-Bromobenzaldehydes, Amines, [bmim]N₃ | Heterogeneous, reusable catalyst. | Good to excellent | wiley.com |
| Cu/C | 2-Halobenzaldehydes, Primary Amines, NaN₃ | Heterogeneous, no additives required. | Good to excellent | cdnsciencepub.com |
Table 1: Examples of Copper-Catalyzed 2H-Indazole Syntheses
Palladium catalysis offers highly efficient and regioselective pathways to 2-aryl-2H-indazoles. One notable method involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.orgnih.gov This reaction proceeds via cyclization followed by a spontaneous dehydrogenation to furnish the aromatic 2H-indazole product. organic-chemistry.org The combination of a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) is effective for this transformation. organic-chemistry.orgnih.gov This approach is valued for its ability to tolerate a wide range of electron-donating and electron-withdrawing substituents on the aryl groups. organic-chemistry.org
Another direct palladium-catalyzed method reacts easily accessible 2-bromobenzyl bromides with arylhydrazines. acs.org This process involves a sequence of regioselective intermolecular N-benzylation, followed by an intramolecular N-arylation and subsequent oxidation to yield the final 2-aryl-2H-indazole. organic-chemistry.orgacs.org
A tandem palladium-catalyzed strategy has also been developed, involving the deacylative cross-coupling of 2-iodoazoarenes with acyldiazoacetates, followed by a denitrogenative cyclization to form the 2H-indazole ring in a one-pot process. wiley.com This reaction demonstrates the versatility of palladium catalysis, where the Pd(0) catalyst participates in two distinct catalytic cycles. wiley.com
| Catalyst System | Starting Materials | Reaction Type | Yield | Reference |
| Pd(OAc)₂/dppf | N-Aryl-N-(o-bromobenzyl)hydrazines | Intramolecular Amination | Moderate to good | organic-chemistry.org |
| Pd(dba)₂/t-Bu₃PHBF₄ | 2-Bromobenzyl bromides, Arylhydrazines | Intermolecular N-benzylation / Intramolecular N-arylation | Up to 79% | organic-chemistry.orgacs.org |
| Pd(PPh₃)₄ | 2-Iodoazoarenes, Acyldiazoacetates | Tandem Deacylative Cross-Coupling / Denitrogenative Cyclization | Good to excellent | wiley.com |
Table 2: Examples of Palladium-Catalyzed 2-Aryl-2H-indazole Syntheses
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like 2H-indazoles from simple precursors in a single operation. wiley.comresearchgate.net This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. researchgate.net
As previously discussed, the copper-catalyzed three-component reaction of a 2-halobenzaldehyde, a primary amine, and an azide source is a prime example of an MCR for 2H-indazole synthesis. organic-chemistry.orgacs.orgcdnsciencepub.com This reaction avoids the need to pre-form intermediates, as the condensation, C-N bond formation, and N-N bond formation occur sequentially in the same reaction vessel. organic-chemistry.orgacs.org The operational simplicity and the use of readily available starting materials make this a highly attractive route. acs.org
Another MCR approach involves a metal-free, one-pot sequence starting from 2-aminobenzyl alcohols and nitrosobenzenes. lookchem.com This method utilizes a Mills reaction followed by a cyclization promoted by thionyl bromide in acetic acid to generate the 2H-indazole core. lookchem.com This process is significant as it circumvents the need for transition metal catalysts. lookchem.com
| Reaction Type | Key Reagents | Starting Materials | Key Features | Reference |
| Copper-Catalyzed 3-Component | CuI, NaN₃, TMEDA | 2-Bromobenzaldehydes, Primary Amines | First reported MCR for 2H-indazoles. | organic-chemistry.orgacs.org |
| Metal-Free Mills Reaction/Cyclization | SOBr₂, Acetic Acid | 2-Aminobenzyl Alcohols, Nitrosobenzenes | Operationally simple, metal-free. | lookchem.com |
Table 3: Overview of One-Pot Multicomponent Reactions for 2H-Indazoles
Regioselective Bromination Strategies
Once the 2H-indazole core is assembled, the introduction of a bromine atom at a specific position, such as C7, is required to synthesize the target compound. Direct C-H halogenation is a highly desirable transformation as it avoids the need for pre-functionalized substrates.
Recent advancements have led to the development of metal-free methods for the direct and regioselective halogenation of 2H-indazoles. nih.govrsc.org These protocols offer an environmentally benign alternative to traditional methods that may use harsh or toxic reagents like elemental bromine. nih.govrsc.org
An efficient C–H direct halogenation has been achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. nih.gov By carefully tuning the reaction conditions, such as temperature and solvent, it is possible to achieve the selective synthesis of mono- or even poly-halogenated products. nih.govrsc.org For example, the reaction of 2-phenyl-2H-indazole with one equivalent of NBS can yield the 3-bromo product in high yield. nih.gov The use of water as a solvent further enhances the green credentials of this methodology. nih.gov These methods are characterized by their mild conditions, simple execution, and short reaction times. nih.govrsc.org
| Reagent | Substrate | Product(s) | Key Features | Reference |
| NBS | 2-Phenyl-2H-indazole | 3-Bromo-2-phenyl-2H-indazole | Metal-free, high selectivity for mono-bromination. | nih.gov |
| NBS / NCS | 2H-Indazoles | Mono-, Poly-, and Hetero-halogenated indazoles | Tunable selectivity by adjusting conditions. | nih.gov |
Table 4: Metal-Free C-H Direct Halogenation of 2H-Indazoles
The synthesis of specific brominated isomers of 2H-indazoles is critical for their use as versatile synthetic intermediates. nih.gov While older methods using elemental bromine (Br₂) for the bromination of 2-phenyl-2H-indazole could produce the 3-bromo derivative in high yield, they often led to a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazole with poor selectivity when further bromination occurred. nih.govrsc.org
Modern metal-free methods using NBS have demonstrated superior control over regioselectivity. nih.gov By adjusting the stoichiometry of NBS and the reaction conditions, it is possible to selectively synthesize di- and tri-brominated products. For instance, increasing the amount of NBS can lead to the formation of dibrominated products like 3,7-dibromo-2H-indazole. rsc.org The synthesis of hetero-halogenated indazoles, such as 3-bromo-7-chloro-2H-indazoles, has also been achieved through a one-pot, two-step procedure involving sequential bromination and chlorination. nih.govrsc.org
| Product | Method | Reagents | Key Outcome | Reference |
| 3-Bromo-2H-indazole | One-pot synthesis and bromination | SOBr₂/AcOH, then Br₂ | 64% overall yield over 3 steps. | lookchem.com |
| 3,5-Dibromo- & 3,7-Dibromo-2H-indazole | Bromination with Br₂ | Br₂ | Mixture obtained with poor selectivity. | nih.govrsc.org |
| 3,7-Dibromo-2H-indazole | Metal-free C-H halogenation | Excess NBS | Selective formation of the dibrominated product. | rsc.org |
| 3-Bromo-7-chloro-2H-indazoles | One-pot, two-step halogenation | NBS, then NCS | Synthesis of hetero-dihalogenated indazoles. | nih.govrsc.org |
Table 5: Synthesis of Specific Brominated 2H-Indazole Isomers
Methylation at the N2 Position of Indazole
The alkylation of indazoles is a fundamental transformation that often yields a mixture of N1 and N2 isomers, presenting a significant challenge for regioselective synthesis. nih.govnih.gov The electronic nature of the indazole anion contributes to this variability in selectivity. nih.gov
Selective N2-Alkylation Techniques
Achieving selective N2-alkylation of indazoles is crucial for the synthesis of specific biologically active compounds. wuxibiology.com One reported method for highly selective N2-alkylation involves the use of alkyl 2,2,2-trichloroacetimidates in the presence of an acid catalyst. wuxibiology.com This process is proposed to proceed through the protonation of the imide, which then facilitates a nucleophilic attack by the N2 nitrogen of the indazole, leading to the desired N2-alkylated product. wuxibiology.com Quantum mechanical analyses support the intrinsic high selectivity of this method for N2-alkylation. wuxibiology.com
Another approach to direct the alkylation to the N2 position involves leveraging non-covalent interactions. beilstein-journals.org Density functional theory (DFT) calculations have suggested that certain reaction conditions can favor the formation of the N2-substituted product through these interactions. beilstein-journals.org
Influence of Reaction Conditions on N1 vs. N2 Selectivity
The ratio of N1 to N2 alkylated products is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile. nih.govbeilstein-journals.org For instance, treating an indazole with methyl iodide and potassium carbonate in dimethylformamide (DMF) can result in a nearly equal mixture of N1 and N2-methylated isomers. nih.govbeilstein-journals.org In contrast, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with certain electron-deficient indazoles can lead to high N1-selectivity. beilstein-journals.org
The choice of base can also influence the regioselectivity. The use of cesium carbonate (Cs2CO3) has been shown in some cases to favor N1-alkylation through a chelation mechanism. nih.govbeilstein-journals.org The solvent also plays a critical role; dipolar aprotic solvents are commonly used, but the specific choice can affect the product distribution. nih.gov
| Reagent/Condition | Predominant Isomer | Reference |
| Alkyl 2,2,2-trichloroacetimidate, Acid | N2 | wuxibiology.com |
| Methyl iodide, K2CO3, DMF | N1 and N2 mixture | nih.govbeilstein-journals.org |
| NaH, THF (with electron-deficient indazoles) | N1 | beilstein-journals.org |
| Cesium carbonate (Cs2CO3) | N1 (via chelation) | nih.govbeilstein-journals.org |
Synthesis of Substituted 7-Bromo-2-methyl-2H-indazole Derivatives (e.g., this compound-3-carbaldehyde)
The synthesis of substituted derivatives of this compound, such as this compound-3-carbaldehyde, expands the chemical space for drug discovery. aksci.comamericanelements.com These derivatives serve as versatile building blocks for more complex molecules. The introduction of a formyl group at the C3 position provides a reactive handle for further chemical modifications. The molecular formula for this compound is C9H7BrN2O. americanelements.com
Synthetic Strategies for Related Brominated and Methylated Indazoles (e.g., 5-Bromo-6-fluoro-2-methyl-2H-indazole, 6-Bromo-2-methyl-2H-indazole)
The synthesis of other brominated and methylated indazole analogs follows similar principles of heterocyclic chemistry, often involving cyclization and subsequent functional group manipulations.
For 5-Bromo-6-fluoro-2-methyl-2H-indazole , a common synthetic route involves the cyclization of a suitable precursor. One method utilizes the reaction of 2-azidobenzaldehydes with amines to form the indazole core.
The synthesis of 6-Bromo-2-methyl-2H-indazole derivatives can also start with the formation of the indazole core, followed by bromination. evitachem.com For example, 6-Bromo-1H-indazole can be prepared by reacting 4-bromo-2-fluorobenzaldehyde (B134337) with hydrazine (B178648) hydrate. mdpi.com Subsequent methylation would yield a mixture of N1 and N2 isomers, from which the desired 6-Bromo-2-methyl-2H-indazole can be separated.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 7-Bromo-2-methyl-2H-indazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the precise arrangement of atoms within the molecule. jmchemsci.comnih.gov
¹H NMR Analysis of Proton Environments
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in this compound. The spectrum displays distinct signals for the aromatic protons and the methyl protons, with their chemical shifts and coupling patterns being indicative of their positions on the indazole ring.
The methyl group protons (N-CH₃) typically appear as a singlet in the upfield region of the spectrum. The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with neighboring protons. libretexts.org The precise chemical shifts are influenced by the electronic effects of the bromine atom and the fused pyrazole (B372694) ring. For instance, in related 2-methyl-2H-indazoles, the proton at position 3 (H-3) often appears as a distinct singlet at a downfield chemical shift.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| N-CH₃ | ~4.1 | Singlet | The exact shift can vary slightly based on the solvent. |
| Aromatic Protons | ~7.0-7.8 | Multiplet | The specific shifts and coupling constants depend on the substitution pattern. |
| H-3 | ~8.0-8.4 | Singlet | This proton is on the pyrazole ring. |
¹³C NMR Analysis of Carbon Framework
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
The carbon of the methyl group (N-CH₃) resonates at a characteristic upfield position. The aromatic carbons, including the carbon atom bearing the bromine (C-7), exhibit signals in the downfield region typical for sp²-hybridized carbons. The chemical shift of C-7 is directly influenced by the electronegativity of the attached bromine atom. Notably, in 2-substituted indazoles, the chemical shift of the C-3 carbon is a key diagnostic marker, typically appearing in the range of 123-124 ppm. jmchemsci.com
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| N-CH₃ | ~40 | Aliphatic carbon signal. |
| C-7 | ~110-120 | Directly attached to the electronegative bromine atom. |
| Aromatic Carbons | ~120-140 | Signals for the other carbons in the benzene ring. |
| C-3 | ~123-124 | Characteristic for 2H-indazoles. jmchemsci.com |
| C-7a | ~147 | Bridgehead carbon. |
¹⁴N and ¹⁵N NMR for Tautomer Differentiation
Nitrogen (¹⁴N and ¹⁵N) NMR spectroscopy is a powerful, albeit less common, tool for distinguishing between the 1H- and 2H-tautomers of indazoles. jmchemsci.com The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, including whether they are bonded to a hydrogen or an alkyl group. For this compound, the nitrogen at position 2 is methylated, leading to a characteristic ¹⁵N chemical shift that is distinct from the nitrogen at position 1. This differentiation is crucial for confirming the 2H-indazole structure. While ¹⁴N NMR can be used, its signals are often broad due to the quadrupolar nature of the nucleus. researchgate.net In contrast, ¹⁵N NMR, especially when coupled with techniques like Heteronuclear Multiple Bond Correlation (HMBC), provides sharp signals and unambiguous assignments. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak (M⁺) reveals the molecule's exact mass. For this compound (C₈H₇BrN₂), the molecular ion peak will appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). ontosight.aiacs.org
High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, allowing for the unambiguous determination of the molecular formula. acs.org Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to piece together the original structure, confirming the presence of the methyl group and the bromo-substituted indazole core. thieme-connect.de
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds.
Key characteristic absorption bands for this compound include:
C-H stretching vibrations for the aromatic and methyl protons.
C=C and C=N stretching vibrations within the aromatic and pyrazole rings, which are characteristic of the indazole core. jmchemsci.com
C-N stretching vibrations .
C-Br stretching vibration , which typically appears in the fingerprint region of the spectrum at lower wavenumbers.
The absence of a broad N-H stretching band, which would be expected for the 1H-tautomer, further confirms the 2-methyl substitution. jmchemsci.com
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. jmchemsci.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The analysis yields a three-dimensional model of the molecule, providing highly accurate data on bond lengths, bond angles, and torsional angles. This information confirms the planarity of the indazole ring system and the position of the bromine and methyl substituents. Crystallographic data for analogous substituted indazoles have confirmed the structural assignments made by spectroscopic methods. nih.govnih.gov The solid-state packing of the molecules, influenced by intermolecular interactions, can also be studied, providing insights into the compound's physical properties.
Computational Chemistry Approaches in Structural Characterization
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data in the structural elucidation of indazole derivatives. beilstein-journals.orgbeilstein-journals.org These methods allow for the calculation of molecular geometries, electronic properties, and spectroscopic parameters, providing deeper insight into the molecule's structure and stability.
For this compound, DFT calculations can be used to optimize the molecular geometry, predicting bond lengths and angles that can be compared with data from X-ray crystallography if available. Such computational models confirm the planarity of the bicyclic indazole ring system.
Furthermore, computational approaches are vital for understanding the electronic characteristics that govern the molecule's reactivity. Natural Bond Orbital (NBO) analysis, for instance, can be used to calculate the partial charges on the N1 and N2 atoms. beilstein-journals.orgbeilstein-journals.org This information is crucial for predicting the regioselectivity of further chemical modifications. In related indazoles, DFT calculations have been used to evaluate reaction mechanisms, suggesting that non-covalent interactions drive the formation of N2-substituted products. beilstein-journals.orgbeilstein-journals.org
Calculated NMR chemical shifts are another valuable output. By comparing theoretically predicted shifts with experimental data, assignments of complex spectra can be confirmed, strengthening the structural elucidation.
Calculated Properties for Indazole Systems using DFT
| Parameter | Methodology | Significance |
|---|---|---|
| Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Predicts bond lengths, bond angles, and dihedral angles for comparison with crystallographic data. |
| Tautomer Stability | ΔE Calculations | Compares the relative energies of 1H- and 2H-indazole tautomers, confirming the stability of the substituted isomer. jmchemsci.com |
| Partial Charges | NBO Analysis | Elucidates the electronic distribution and relative nucleophilicity of the nitrogen atoms, explaining reactivity. beilstein-journals.orgbeilstein-journals.org |
| Fukui Indices | NBO Analysis | Predicts sites susceptible to nucleophilic or electrophilic attack. beilstein-journals.orgbeilstein-journals.org |
| NMR Shifts | GIAO method with DFT | Calculates ¹H and ¹³C chemical shifts to aid in the assignment of experimental spectra. |
Theoretical and Computational Studies of 7 Bromo 2 Methyl 2h Indazole
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanistic details of chemical reactions involving indazole derivatives. By modeling the electronic structure of molecules, DFT calculations can predict reaction pathways, identify transition states, and explain observed regioselectivity.
Prediction of Reaction Pathways and Transition States
DFT calculations have been instrumental in understanding the mechanisms of various reactions, including the synthesis of 2H-indazoles. For instance, in the Davis-Beirut reaction, DFT has been used to assess the thermodynamic viability of proposed intermediates. nih.gov These calculations have shown that the formation of the 2H-indazole product is a highly favorable, or exergonic, process. nih.gov Furthermore, DFT helps in analyzing the key transition states, which are the highest energy points along a reaction coordinate, thereby providing a deeper understanding of the reaction mechanism. nih.gov
DFT has also been used to investigate the enantioselectivity of reactions, such as the copper-catalyzed allylation of indazoles. mit.edu These calculations can identify the most stable transition state structures, which are often six-membered Zimmerman-Traxler-type transition states, and explain how steric interactions between the ligand, substrate, and catalyst control the stereochemical outcome. mit.edu
Analysis of Regioselectivity in Alkylation Reactions
The regioselectivity of alkylation is a critical aspect of indazole chemistry, as the biological activity of N1- and N2-substituted isomers can differ significantly. DFT calculations have provided crucial insights into the factors governing this selectivity.
In the alkylation of substituted indazoles like methyl 5-bromo-1H-indazole-3-carboxylate, DFT studies have revealed that the choice of base and solvent plays a key role. nih.gov For example, the presence of a cesium cation can lead to a chelation mechanism that favors the formation of N1-substituted products. nih.govbeilstein-journals.org In the absence of such chelation, other non-covalent interactions (NCIs) can drive the formation of the N2-product. nih.govbeilstein-journals.org
Natural Bond Orbital (NBO) analyses, often performed in conjunction with DFT calculations, can provide further support for the proposed reaction pathways by calculating the partial charges and Fukui indices at the N1 and N2 positions. nih.govbeilstein-journals.org These indices help to quantify the nucleophilicity of the nitrogen atoms, although studies have shown that NCIs and chelation can be stronger determining factors for regioselectivity than nucleophilicity alone. beilstein-journals.org
The following table summarizes DFT-calculated parameters for different indazole compounds, which help in understanding their reactivity and regioselectivity in alkylation reactions. beilstein-journals.org
| Compound | Partial Charge (N1) | Partial Charge (N2) | Fukui Index (f-) (N1) | Fukui Index (f-) (N2) |
| Methyl 5-bromo-1H-indazole-3-carboxylate | -0.457 | -0.279 | 0.288 | 0.231 |
| Methyl 1H-indazole-7-carboxylate | -0.465 | -0.252 | 0.297 | 0.223 |
| 1H-indazole-3-carbonitrile | -0.428 | -0.283 | 0.256 | 0.239 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a 7-Bromo-2-methyl-2H-indazole derivative, might interact with a biological target, typically a protein.
Prediction of Binding Modes and Affinities
Molecular docking simulations can predict how a ligand binds within the active site of a target protein. For instance, in studies of N-substituted indazole-5-carboxamides as inhibitors of monoamine oxidase B (MAO-B), docking models have been used to visualize the binding pocket. optibrium.com These models suggest that the indazole ring anchors in the "substrate cavity" and orients towards the flavin adenine (B156593) dinucleotide (FAD) cofactor. optibrium.com
The simulations can identify key interactions, such as hydrogen bonds between the indazole nitrogen atoms and water molecules within the active site, which are crucial for binding. optibrium.com The models can also reveal the importance of other parts of the molecule, like a flexible carbonyl group and a lipophilic halogen binding pocket, in establishing strong interactions with the enzyme. optibrium.com By estimating the binding affinity, these simulations can help to rank potential drug candidates and prioritize them for synthesis and experimental testing.
Guidance in Derivative Design for Specific Biological Targets
The insights gained from molecular docking are invaluable for guiding the design of new derivatives with improved potency and selectivity. By understanding the specific interactions between a ligand and its target, medicinal chemists can make rational modifications to the ligand's structure.
For example, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a derivative with a suitable hydrophobic substituent can be designed to fill that pocket and enhance binding affinity. This structure-assisted approach has been successfully used to develop potent inhibitors for various targets, including phosphoinositide-dependent kinase-1 (PDK1). nih.gov The bromine atom on the indazole ring is particularly useful as it allows for further functionalization through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.sy This approach is based on the principle that the biological activity of a compound is a function of its physicochemical properties. spu.edu.sy
The process involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can quantify various properties such as hydrophobicity (logP), electronic effects, and steric properties. spu.edu.sy Statistical methods are then used to build a model that correlates these descriptors with the observed activity. spu.edu.symdpi.com
A successful QSAR model can be used to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. spu.edu.sy For example, QSAR studies on hexahydroindazoles as antimicrobial agents have highlighted the importance of topological parameters in defining their activity. researchgate.net If a newly designed compound deviates from the QSAR model's predictions, it may suggest that other factors are at play, providing new avenues for further development. spu.edu.sy The quality of a QSAR model is often assessed by its correlation coefficient (r²), where a value greater than 0.8 is generally considered a good fit. spu.edu.sy
Computational Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters through computational modeling is a cornerstone of modern chemical analysis. For molecules like this compound, DFT calculations are commonly employed to forecast vibrational (infrared) and nuclear magnetic resonance (NMR) spectra.
Typically, the geometry of the molecule is first optimized using a specific DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). Following optimization, frequency calculations can predict the infrared spectrum. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model, leading to excellent agreement with experimental data. For related bromo-substituted heterocyclic compounds, theoretical analyses have successfully identified characteristic vibrational modes, including those for the indazole ring and the carbon-bromine stretch.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted shifts are compared against a standard, such as tetramethylsilane (B1202638) (TMS), to provide values that can be directly correlated with experimental spectra. For various substituted indazoles, DFT calculations have proven to be reliable in validating structures by correlating theoretical and experimental NMR data. researchgate.netbohrium.com
Table 1: Representative Predicted Spectroscopic Data for Substituted Indazoles
| Spectroscopic Parameter | Typical Predicted Range for Substituted Indazoles | Computational Method |
| ¹H NMR (δ, ppm) | ||
| Aromatic Protons | 7.0 - 8.5 | GIAO-DFT |
| N-CH₃ Protons | 3.9 - 4.1 | GIAO-DFT |
| ¹³C NMR (δ, ppm) | ||
| Aromatic C-Br | 110 - 120 | GIAO-DFT |
| Aromatic C-H | 115 - 130 | GIAO-DFT |
| Aromatic Quaternary C | 140 - 155 | GIAO-DFT |
| N-CH₃ | 35 - 45 | GIAO-DFT |
| IR Frequencies (cm⁻¹) | ||
| C-H Stretch (Aromatic) | 3000 - 3100 | B3LYP/6-311++G(d,p) |
| C=N Stretch | 1600 - 1650 | B3LYP/6-311++G(d,p) |
| Ring Breathing | 1400 - 1500 | B3LYP/6-311++G(d,p) |
| C-Br Stretch | 550 - 650 | B3LYP/6-311++G(d,p) |
| Note: This table presents typical data ranges for analogous compounds based on published computational studies and is for illustrative purposes. Specific values for this compound would require a dedicated computational study. |
Electronic Structure Analysis (e.g., NBO Analysis)
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. It provides a detailed picture of the electronic structure, stability, and reactivity. For indazole systems, NBO analysis reveals key insights into hyperconjugative interactions that contribute to molecular stability.
These interactions involve the delocalization of electron density from filled (donor) bonding or lone-pair orbitals to empty (acceptor) anti-bonding orbitals. In a molecule such as this compound, significant stabilization energy would be expected from interactions between the lone pair electrons on the nitrogen atoms and the π* anti-bonding orbitals of the fused ring system. For instance, in a study on a different indazole derivative, the strongest stabilization was identified as arising from the donation of a nitrogen lone pair (LP) to an adjacent antibonding σ* orbital, contributing significantly to the delocalization within the indazole ring. asianresassoc.org
NBO analysis also calculates the natural population analysis (NPA) charges on each atom, which helps in understanding the molecule's electrostatic potential and identifying reactive sites. In related heterocyclic compounds, NBO analyses have been crucial in supporting proposed reaction mechanisms by identifying the partial charges on nitrogen atoms, which influences their nucleophilicity and the regioselectivity of reactions like alkylation. beilstein-journals.orgbeilstein-journals.org
Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions for a Generic 2H-Indazole Ring
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N1 | π* (C-C) | High | Lone Pair -> Antibonding π Delocalization |
| LP (1) N2 | π* (C-C) | High | Lone Pair -> Antibonding π Delocalization |
| π (C-C) | π* (C-C) | Moderate | π -> π* Intramolecular Charge Transfer |
| σ (C-H) | σ* (C-C) | Low | σ -> σ* Hyperconjugation |
| Note: E(2) represents the stabilization energy of the hyperconjugative interaction. This table is a generalized representation. A specific NBO analysis would be required for precise interactions and energies in this compound. |
Mechanistic Investigations of Chemical Reactions Involving 7 Bromo 2 Methyl 2h Indazole
Substitution Reactions of the Bromine Atom
The bromine atom at the C7 position of the 7-Bromo-2-methyl-2H-indazole ring is a versatile handle for introducing molecular diversity through cross-coupling reactions. Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are prominent in this context. These reactions involve the substitution of the bromine atom with various aryl or heteroaryl groups.
The general mechanism for the Suzuki-Miyaura coupling begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the indazole. This forms a Pd(II) intermediate. Subsequently, transmetalation occurs with a boronic acid or ester in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. The efficiency and yield of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. nih.gov
For instance, studies on similar 7-bromo-1H-indazoles have demonstrated successful Suzuki-Miyaura reactions with various boronic acids under optimized conditions, leading to the formation of C7-arylated indazoles in moderate to good yields. nih.gov While the N-methyl group in this compound differentiates it from the NH-free indazoles used in some studies, the fundamental mechanism of bromine substitution at the C7 position remains consistent.
Table 1: Conditions for Suzuki-Miyaura Coupling of 7-Bromoindazoles
| Catalyst | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | K₂CO₃ or Cs₂CO₃ | DMF | Variable | nih.gov |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | Good | nih.gov |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Moderate to Good | Generic Condition |
Oxidation Reactions involving Aldehyde Groups
Derivatives of this compound bearing an aldehyde group, such as this compound-3-carbaldehyde, can undergo oxidation to form the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis, providing access to a key functional group for further derivatization, such as amide coupling.
Standard oxidizing agents can be employed for this purpose. The mechanism of oxidation often depends on the specific reagent used. For example, with potassium permanganate (B83412) (KMnO₄) under basic conditions, the reaction proceeds through the formation of a hydrated aldehyde (gem-diol), which is then attacked by the permanganate ion. Subsequent steps involve the transfer of a hydride ion and collapse of the intermediate to form the carboxylate, which is protonated upon acidic workup to yield the carboxylic acid.
Another common reagent, Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), oxidizes the aldehyde via a chromate (B82759) ester intermediate. The aldehyde first reacts with chromic acid to form a hemiacetal-like intermediate, which then eliminates H₂CrO₃ to give the carboxylic acid. The choice of oxidant is crucial to ensure compatibility with other functional groups in the molecule.
Reactions with Other Functional Groups
Beyond the C7-bromine, other positions on the this compound scaffold can be functionalized. The C3 position is particularly reactive. For 2H-indazoles, direct C-H functionalization at the C3 position is a common strategy. chim.it For example, lithiation at the C3 position can be achieved, creating a nucleophile that can react with various electrophiles to introduce a wide range of substituents. nih.govresearchgate.net
Furthermore, reactions involving the N-methyl group are less common but possible. Mechanistic studies on related N-substituted azoles have explored reactions like addition to formaldehyde. acs.orgnih.gov While the N-methyl group itself is relatively inert, its electronic influence is crucial for directing regioselectivity in other reactions on the indazole ring.
Catalysis in this compound Transformations
Catalysis is central to the efficient and selective transformation of this compound. Transition-metal catalysis, especially with palladium, rhodium, and copper, plays a pivotal role.
Palladium Catalysis: As discussed, palladium catalysts are essential for Suzuki-Miyaura cross-coupling reactions at the C7 position. nih.gov They are also used in other coupling reactions like Heck, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of C-C, C-O, and C-N bonds. The catalytic cycle typically involves oxidative addition, transmetalation/migratory insertion, and reductive elimination.
Rhodium Catalysis: Rhodium catalysts are often employed for C-H activation and functionalization reactions. nih.govnih.gov For 2H-indazoles, Rh(III) catalysts can direct the functionalization of the C3 position or the ortho-position of an N-aryl substituent through a chelation-assisted mechanism. researchgate.net
Copper Catalysis: Copper catalysts are used in Ullmann-type reactions and have been instrumental in the synthesis of 2H-indazoles from precursors like 2-bromobenzaldehydes. caribjscitech.comorganic-chemistry.org These reactions often involve Cu(I)/Cu(III) catalytic cycles.
Base-catalyzed reactions are also relevant, particularly in the synthesis of the indazole core itself under transition-metal-free conditions, although this is more related to the synthesis of the scaffold rather than its subsequent transformation. dntb.gov.ua
Table 2: Catalysts in Indazole Transformations
| Catalyst Type | Example Reaction | Mechanistic Feature | Reference |
|---|---|---|---|
| Palladium(0) Complexes | Suzuki-Miyaura Coupling | Oxidative Addition/Reductive Elimination | nih.gov |
| Rhodium(III) Complexes | C-H Activation/Annulation | Chelation-Assisted Cyclometalation | nih.govresearchgate.net |
| Copper(I) Salts | Ullmann Condensation | Single Electron Transfer or Oxidative Addition | caribjscitech.com |
Regioselectivity and Stereoselectivity in Derivatization
Regioselectivity is a critical consideration in the chemistry of indazoles due to the presence of multiple reactive sites (N1, N2, C3, C4, C5, C6, C7). For this compound, the N2 position is already occupied, which simplifies subsequent reactions by preventing N1/N2 isomerization or competing N-alkylation. nih.gov
The primary regiochemical questions for this molecule involve the competition between reactions at the C3 position versus the aryl ring positions.
C3 vs. Aryl Ring: C-H activation and functionalization are often directed to the C3 position. This is influenced by the electronic properties of the pyrazole (B372694) ring and can be controlled by the choice of catalyst and directing groups. chim.it For instance, lithiation preferentially occurs at C3. nih.govresearchgate.net
Halogenation: Further halogenation of the indazole ring can be regioselective. Studies on 2H-indazoles have shown that reaction conditions can be tuned to achieve mono- or poly-halogenation at specific sites, often favoring the C3 and C7 positions. rsc.org
Stereoselectivity is less commonly discussed for this compound itself, as it is an achiral molecule. However, it becomes highly relevant when chiral centers are introduced during derivatization. For example, in a coupling reaction with a chiral partner or the creation of a new stereocenter on a substituent, the steric environment of the indazole core can influence the diastereomeric or enantiomeric outcome of the reaction.
Pharmacological and Biological Activity Mechanisms of Indazole Derivatives, with Focus on 7 Bromo 2 Methyl 2h Indazole Relevance
Anti-tumor and Anti-cancer Mechanisms
Indazole derivatives are recognized for their potent anti-tumor properties, which are exerted through several key mechanisms, including the inhibition of critical cellular enzymes, induction of programmed cell death, and halting of cancer cell growth. researchgate.netrsc.org
Inhibition of Kinases
A primary mechanism by which indazole derivatives exhibit their anti-cancer effects is through the inhibition of protein kinases. rsc.org These enzymes are crucial regulators of cellular processes like growth, proliferation, and differentiation. nih.gov Dysregulation of kinase activity is a common feature in many cancers, making them prime targets for therapeutic intervention. nih.gov Indazole-based compounds have been developed as inhibitors for a variety of kinases. nih.gov
FGFR (Fibroblast Growth Factor Receptor): Deregulation of the FGFR signaling pathway is linked to the development of multiple cancers. researchgate.net Certain 1H-indazole derivatives have been identified as inhibitors of FGFR1-3. nih.gov
Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation. Indazole derivatives have been successfully developed as potent inhibitors of all three Pim kinase isoforms. nih.gov
Aurora Kinases: These are essential for cell division, and their overexpression is common in tumors. Indazole compounds have been shown to possess nanomolar inhibitory activity against Aurora A kinase. researchgate.net
Bcr-Abl: This fusion protein is a hallmark of chronic myeloid leukemia. Research has focused on developing indazole-based Bcr-Abl inhibitors to overcome resistance to existing therapies like imatinib. researchgate.netnih.gov
HIF-1 (Hypoxia-Inducible Factor-1): Tumors often exist in low-oxygen environments, and HIF-1 helps them adapt and survive. Indazole derivatives have been investigated as HIF-1 inhibitors. researchgate.netnih.gov
CA (Carbonic Anhydrase): Certain carbonic anhydrase isoforms are overexpressed in tumors and contribute to their survival and proliferation. Indazoles are among the compounds explored as CA inhibitors. nih.govscribd.com
TTK (Threonine Tyrosine Kinase): Also known as Mps1, TTK is a key regulator of the mitotic spindle checkpoint. Computational studies have guided the design of indazole derivatives as potent TTK inhibitors.
| Kinase Family/Target | Relevance in Cancer | Reference |
|---|---|---|
| FGFR | Regulates cell growth, proliferation, and angiogenesis. | researchgate.netnih.gov |
| Pim Kinases | Promote cell survival and proliferation pathways. | nih.gov |
| Aurora Kinases | Essential for mitotic progression; often overexpressed in tumors. | researchgate.netnih.gov |
| Bcr-Abl | Oncogenic fusion protein driving chronic myeloid leukemia. | researchgate.netnih.gov |
| VEGFR | Mediates tumor angiogenesis, proliferation, and metastasis. | nih.gov |
| EGFR | Mutations can drive non-small cell lung cancer and lead to drug resistance. | nih.gov |
Apoptosis Induction Pathways
Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Indazole derivatives have been shown to trigger this process in cancer cells. rsc.org One study demonstrated that an indazole derivative known as compound 2f could dose-dependently promote apoptosis in a breast cancer cell line. rsc.orgresearchgate.net The mechanism involved the ROS-mitochondrial apoptotic pathway, characterized by:
Upregulation of pro-apoptotic proteins: An increase in the expression of Bax and cleaved caspase-3. rsc.orgresearchgate.net
Downregulation of anti-apoptotic proteins: A decrease in the expression of Bcl-2. rsc.orgresearchgate.net
Disruption of mitochondrial function: A decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS). researchgate.net
Other research has shown that different indazole derivatives can induce apoptosis and cell cycle arrest by inhibiting Bcl-2 family members and affecting the p53/MDM2 pathway. nih.gov Furthermore, some novel indazole compounds have been found to enhance TRAIL-induced apoptosis in liver cancer cells, suggesting a role as TRAIL sensitizers. oncotarget.comresearchgate.net
Inhibition of Cell Proliferation and Colony Formation
A fundamental characteristic of cancer is uncontrolled cell proliferation. Indazole derivatives have demonstrated a strong ability to inhibit the growth of various cancer cell lines. rsc.org For example, compound 2f showed potent growth inhibitory activity against several cancer cell lines with IC50 values in the micromolar and sub-micromolar range. rsc.org In vitro assays confirmed that this compound could decrease cancer cell proliferation in a dose- and time-dependent manner and significantly inhibit the formation of cell colonies, a measure of a cell's ability to divide and form a tumor. rsc.org Similarly, other synthesized indazole derivatives have shown potent antiproliferative activity against various human cancer cell lines, including those of the lung, prostate, and liver. nih.govjapsonline.com
Overcoming Drug Resistance
The development of drug resistance is a major obstacle in cancer treatment. nih.gov The indazole scaffold has proven valuable in designing inhibitors that can overcome this challenge. nih.gov A notable example is in non-small cell lung cancer (NSCLC), where resistance to epidermal growth factor receptor (EGFR) inhibitors can emerge through mutations like T790M. nih.gov Researchers have successfully developed indazole-based covalent inhibitors that can effectively target these drug-resistant EGFR mutants. nih.govacs.org These compounds work by covalently binding to a specific cysteine residue (Cys797) in the EGFR active site, providing a durable inhibitory effect. nih.gov Additionally, certain indazole derivatives have shown high potency against cancer cells that are resistant to other chemotherapeutic agents, such as Taxol-resistant cells. nih.gov
Cardiovascular Activity Mechanisms
In addition to their anti-cancer properties, indazole derivatives possess a range of cardiovascular activities. nih.gov The indazole nucleus is found in compounds with antiarrhythmic and antihypertensive effects. nih.gov
Antiarrhythmic and Antihypertensive Effects
Indazole derivatives have been investigated for their beneficial effects on the cardiovascular system. nih.gov The scaffold is present in molecules that exhibit both antiarrhythmic and antihypertensive properties. nih.govnih.gov
The antihypertensive mechanisms of action for the broader class of nitrogen-containing heterocyclic compounds, including indazoles, can be diverse. arabjchem.org Some compounds may exert their effects through mechanisms such as:
Angiotensin Converting Enzyme (ACE) Inhibition: Blocking the renin-angiotensin system is a common strategy for lowering blood pressure. arabjchem.org
Adrenoceptor Blockade: Interfering with α or β-adrenergic receptors can lead to vasodilation and reduced heart rate. arabjchem.org
Nitric Oxide (NO) Release: Some vasodilating compounds work by stimulating the release of NO, a potent vasodilator. arabjchem.orgnih.gov
Calcium (Ca2+) Channel Blockade: Preventing calcium influx into vascular smooth muscle cells can cause relaxation and lower blood pressure. arabjchem.org
While specific indazole derivatives have been developed as CYP11B2 inhibitors for treating hypertension, the precise antiarrhythmic and antihypertensive mechanisms of 7-Bromo-2-methyl-2H-indazole itself are not yet defined in the literature. nih.gov However, its inclusion in the indazole family suggests a potential for interaction with cardiovascular targets.
Cardioprotection against Ischemic/Reperfusion Injury
Research into indazole derivatives has shown that certain compounds can offer cardioprotection through various mechanisms. These mechanisms often involve the modulation of inflammatory pathways, reduction of oxidative stress, and inhibition of apoptosis (programmed cell death), which are key contributors to the damage caused by I/R. The substitution pattern on the indazole ring, including the position and nature of substituents like bromine and methyl groups, is known to significantly influence the biological activity. Therefore, it is plausible that this compound could exhibit cardioprotective properties, though further experimental validation is required.
Regulation of Platelet Aggregation and Vascular Contraction
The role of indazole derivatives in cardiovascular health extends to the regulation of platelet aggregation and vascular contraction. Dysregulation in these processes is central to the pathophysiology of various cardiovascular diseases, including thrombosis and hypertension.
Certain indazole-containing compounds have been found to inhibit platelet aggregation, a critical step in thrombus formation. The proposed mechanisms often involve interference with signaling pathways that lead to platelet activation and aggregation. Similarly, some indazole derivatives have demonstrated vasodilatory effects, contributing to the relaxation of vascular smooth muscle and a reduction in blood pressure. The specific effects of this compound on platelet function and vascular tone have not been extensively studied, representing an area for future investigation.
Antimicrobial Activity Mechanisms (Antibacterial, Antifungal, Antiviral, Antiparasitic)
The indazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Derivatives of indazole have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, viruses, and parasites.
Antibacterial Activity: Studies on bromo-substituted indazole derivatives have highlighted their potential as antibacterial agents. For instance, a series of novel 4-bromo-1H-indazole derivatives were synthesized and shown to act as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division. nih.gov Some of these compounds exhibited significant activity against Gram-positive bacteria, including penicillin-resistant Staphylococcus aureus. nih.gov Another study on 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, which share a structural relationship with the target compound, also demonstrated significant antibacterial activity.
Antifungal Activity: The antifungal potential of indazole derivatives has also been explored. The aforementioned study on 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones reported notable antifungal activity against various fungal strains. The mechanism of action for the antifungal effects of indazole derivatives is believed to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.
Antiviral Activity: The indazole nucleus has been identified as a promising scaffold for the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.gov Research has shown that certain indazole derivatives can inhibit key viral enzymes, such as reverse transcriptase, which is essential for HIV replication. While direct anti-HIV studies on this compound are limited, the general anti-HIV potential of the indazole class suggests this could be a fruitful area of research. rsc.org
Antiparasitic Activity: Indazole derivatives have also shown promise as antiparasitic agents. The specific mechanisms underlying their antiparasitic action are still under investigation but may involve the inhibition of parasitic metabolic pathways or interference with their reproductive processes.
Anti-inflammatory and Analgesic Mechanisms
Indazole derivatives are widely recognized for their anti-inflammatory and analgesic properties. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.gov Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Studies on various indazole derivatives have demonstrated their efficacy in animal models of inflammation. nih.gov For example, research on 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones showed good anti-inflammatory activity. The analgesic effects of indazole derivatives are closely linked to their anti-inflammatory actions, as the reduction in inflammation often leads to a decrease in pain sensation. nih.govrjeid.com Some indazole compounds may also exert their analgesic effects through central nervous system mechanisms. researchgate.net
Central Nervous System (CNS) Activity Mechanisms (Antipsychotic, Antidepressant)
The indazole scaffold has been explored for its potential to modulate central nervous system activity, with some derivatives showing promise as antipsychotic and antidepressant agents.
Antipsychotic Activity: The antipsychotic potential of indazole derivatives is often linked to their interaction with dopamine (B1211576) receptors in the brain. Dysregulation of dopaminergic neurotransmission is a key feature of psychosis. While specific studies on this compound are lacking, the broader class of indazoles has been a source of compounds with antipsychotic-like properties.
Antidepressant Activity: Research into heterocyclic compounds has identified some indazole derivatives with potential antidepressant effects. A study on 2-bromo-1-(thietan-3-yl) imidazole-4, 5-dicarboxylic acid derivatives, which contain a bromo-substituted heterocyclic core, identified compounds with marked antidepressant activity in animal models. researchgate.net These findings suggest that the bromo-indazole scaffold could be a valuable starting point for the development of new antidepressant drugs. oaji.netmdpi.com
Neurodegenerative Disease Treatment Mechanisms
There is growing interest in the potential of indazole derivatives for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects of these compounds are thought to be mediated through multiple mechanisms, including the inhibition of neuroinflammation, reduction of oxidative stress, and modulation of signaling pathways involved in neuronal survival. nih.gov
One study highlighted that 6-bromo-1H-indazole has exhibited neuroprotective properties. researchgate.net Furthermore, the indazole scaffold has been investigated for its ability to inhibit enzymes such as butyrylcholinesterase, which is implicated in the pathology of Alzheimer's disease. researchgate.net The presence of a bromine atom on the indazole ring could influence the compound's ability to interact with these biological targets.
Other Pharmacological Activities (e.g., Antihyperlipidemic, Anti-obesity, Anti-HIV)
The versatility of the indazole scaffold has led to its investigation in a range of other therapeutic areas.
Antihyperlipidemic and Anti-obesity Activity: While direct evidence for this compound is not available, some pyrazole (B372694) derivatives, which are structurally related to indazoles, have been investigated as cannabinoid-1 (CB1) receptor antagonists for the treatment of obesity. nih.gov Inhibition of the CB1 receptor is known to modulate food intake. nih.gov Further research is needed to explore the potential of indazole derivatives in metabolic disorders. rjptonline.orgmdpi.commdpi.com
Anti-HIV Activity: As mentioned in the antimicrobial section, indazole derivatives have shown potential as anti-HIV agents. nih.gov The mechanism of action often involves the inhibition of viral enzymes crucial for the replication of the virus. researchgate.netresearchgate.net The specific contribution of the 7-bromo and 2-methyl substitutions on this activity would require dedicated studies. mdpi.com
Structure Activity Relationship Sar Studies of 7 Bromo 2 Methyl 2h Indazole and Its Derivatives
Influence of Halogen Substitutions (e.g., Bromine, Fluorine) on Biological Activity
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. organic-chemistry.orgmdpi.com In the context of 2H-indazole derivatives, the nature and position of halogen substituents play a critical role in determining biological activity.
The parent compound features a bromine atom at the C7 position. Bromine, like other halogens, is an electron-withdrawing group that can influence the electronic distribution of the indazole ring system. Studies on various 2H-indazoles have shown that the presence of halogens like bromine, chlorine, and fluorine on the benzene (B151609) ring is well-tolerated in synthetic procedures and can be crucial for activity. nih.gov For instance, in a series of 2-phenyl-2H-indazole derivatives tested for antiprotozoal activity, compounds with a 4-chlorophenyl group at the N2 position were among the most active. mdpi.com
Fluorine substitution is of particular interest in medicinal chemistry. organic-chemistry.org Replacing hydrogen or other halogens with fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity by forming favorable interactions with protein targets. mdpi.com For example, the incorporation of a 3-fluoroindazole motif has been shown to increase the oral bioavailability of certain compounds. nih.gov Direct C3-fluorination of 2H-indazoles has been developed as a strategy to create novel derivatives, highlighting the importance of accessing fluorinated analogues. organic-chemistry.org The position of the fluorine atom is critical; studies on other heterocyclic scaffolds have shown that fluoro substitution at specific positions can enhance potency, while substitution at other positions may lead to a loss of activity. mdpi.com
The table below summarizes the general influence of halogen substitutions on the properties of bioactive molecules, which is applicable to the 2H-indazole scaffold.
| Halogen | Typical Effect on Biological Activity | Reference |
| Bromine (Br) | Increases lipophilicity; can form halogen bonds with protein targets; acts as an electron-withdrawing group. | nih.gov |
| Fluorine (F) | Enhances metabolic stability and lipophilicity; can improve binding affinity and oral bioavailability. | nih.govorganic-chemistry.org |
| Chlorine (Cl) | Similar to bromine, acts as an electron-withdrawing group and increases lipophilicity; often associated with potent biological activity in various scaffolds. | mdpi.com |
Impact of Methyl Group Position and Other Alkylations on Activity and Selectivity
In 7-Bromo-2-methyl-2H-indazole, the methyl group is located at the N2 position. This specific substitution defines it as a 2H-indazole derivative, a class known for a wide range of bioactivities, including anticancer and anti-inflammatory effects. researchgate.net The regiochemical outcome of N-alkylation is highly dependent on the reaction conditions (base, solvent) and the nature of substituents on the indazole ring. nih.govbeilstein-journals.org
Steric and Electronic Effects: Studies have shown that both steric and electronic factors govern whether alkylation occurs at N1 or N2. For instance, bulky substituents at the C3 position often favor N1 alkylation. Conversely, electron-withdrawing groups at the C7 position, such as a nitro (NO2) or methoxycarbonyl (CO2Me) group, have been shown to confer excellent N2 regioselectivity. nih.govbeilstein-journals.org This suggests that the bromine at C7 in the parent compound may electronically favor the N2 methylation.
Selective Synthesis: Quantum mechanical (QM) analyses have been used to understand the high selectivity for N2 alkylation observed in certain reactions. These studies suggest that while the 1H-indazole tautomer is more stable, the transition state energy for alkylation can favor the N2 product under specific mechanistic pathways. wuxibiology.com The choice of the alkylating agent is also crucial; primary alkyl halides and secondary alkyl tosylates can be used to achieve a high degree of N1 regioselectivity under optimized conditions. nih.gov
The position of the methyl group is therefore not arbitrary but a critical feature that defines the compound's structural class and likely its interaction with biological targets. Altering the alkyl group (e.g., replacing methyl with ethyl or a larger cyclobutyl group) or its position (moving it to N1) would create a distinct compound with a potentially different pharmacological profile. nih.gov
| Condition | Predominant Isomer | Rationale/Example | Reference |
| NaH in THF | N1-Alkylation | Optimized for various C3-substituted indazoles. | nih.govbeilstein-journals.org |
| Mitsunobu Conditions | N2-Alkylation | Shows a strong preference for the N2 regioisomer. | nih.gov |
| C7-substituent (e.g., NO2) | N2-Alkylation | Electron-withdrawing group at C7 directs alkylation to N2. | nih.govbeilstein-journals.org |
Effects of Additional Functional Groups on Pharmacological Profiles
The pharmacological profile of the this compound scaffold can be extensively modified by introducing additional functional groups at various positions. The indazole nucleus serves as a versatile template, and its decoration with different moieties has led to compounds with a wide array of therapeutic applications. nih.govnih.gov
Antiprotozoal Activity: Research on 2-phenyl-2H-indazole derivatives has shown that electron-withdrawing groups on the N2-phenyl ring are favorable for antiprotozoal activity. For example, compounds bearing 4-chloro and 4-methoxycarbonylphenyl groups at the N2 position were found to be highly potent against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases being significantly more active than the reference drug metronidazole. mdpi.comnih.gov
Anticancer Activity: Many potent anticancer agents are based on the indazole scaffold. nih.gov SAR studies have revealed that specific substitutions are crucial for activity against targets like receptor tyrosine kinases (RTKs). For instance, 3-carboxamido-2H-indazole derivatives have been developed as selective CRAF inhibitors for treating melanoma. nih.gov The introduction of groups that can act as "hinge binders" is a key strategy in designing kinase inhibitors. tandfonline.comnih.gov
Anti-inflammatory Activity: Indazole derivatives have been investigated as anti-inflammatory agents, with some compounds showing inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). mdpi.combiotech-asia.org The addition of phenyl groups at C3 (e.g., 2,3-diphenyl-2H-indazoles) has been explored to create dual antimicrobial and anti-inflammatory agents. mdpi.com
The following table presents examples of functional groups added to the 2H-indazole core and their associated biological activities.
| Functional Group/Modification | Position | Associated Biological Activity | Example IC50 | Reference |
| 4-(methoxycarbonyl)phenyl | N2 | Antiprotozoal (G. intestinalis) | 0.2 µM | mdpi.com |
| 3-Carboxamide | C3/C6 | Anticancer (CRAF inhibitor) | 38.6 nM | nih.gov |
| Phenyl | C3 | Anti-inflammatory (COX-2 inhibition) | 49% inhibition @ 100 µM | mdpi.com |
| Benzimidazole | C6 | Anticancer (FLT3 inhibitor) | 1.0 nM | researchgate.net |
Rational Design Principles for Enhanced Potency and Selectivity
The development of modern indazole-based therapeutic agents relies heavily on rational design principles to optimize potency, selectivity, and pharmacokinetic properties. These strategies move beyond random screening to a more targeted approach based on structural biology and medicinal chemistry insights. nih.govtandfonline.com
One prominent strategy is structure-based drug design . This involves using the three-dimensional structure of a biological target (e.g., an enzyme's active site) to design molecules that fit precisely and form key interactions. For example, the indazole moiety has been rationally designed to act as a hinge-binder in type II kinase inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. Molecular docking studies showed that the indazole structure could effectively interact with a critical cysteine residue in the hinge region of the kinase. tandfonline.comnih.gov
Another principle is the fragment-based approach , where small molecular fragments are identified that bind to the target, and these fragments are then grown or linked together to create a more potent lead compound. This has been applied to the development of indazole-based inhibitors. nih.gov
Furthermore, scaffold modification and hybridization are common strategies. This can involve replacing a part of an existing drug with an indazole ring (scaffold hopping) or combining the indazole core with another pharmacologically active moiety to create a hybrid molecule with potentially dual or enhanced activity. nih.govmdpi.com For instance, replacing a quinazoline core with a benzimidazole while retaining the indazole hinge-binder led to derivatives with enhanced potency against FLT3. tandfonline.com Finally, SAR-guided optimization involves systematically modifying a lead compound, such as by replacing an ethyl group with a cyclobutyl group to enhance potency or incorporating a 3-fluoroindazole motif to improve oral bioavailability. nih.gov
Computational SAR Modeling
Computational methods are indispensable tools in modern drug discovery for predicting and rationalizing the SAR of compounds like this compound. These in silico techniques accelerate the design-synthesize-test cycle by prioritizing which compounds to synthesize. dundee.ac.uk
Molecular Docking: This is one of the most common techniques used to predict the binding mode and affinity of a ligand to its target protein. Docking studies have been instrumental in guiding the SAR exploration of 2H-indazole derivatives. For example, virtual libraries of compounds can be docked into a protein's active site to score and rank potential candidates, helping to rationalize why certain substituents enhance activity. dundee.ac.uk Docking was used to guide the design of 2H-indazole-based kinase inhibitors, confirming their binding mode and explaining the importance of specific interactions. tandfonline.comresearchgate.net
Quantum Mechanics (QM): QM calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. researchgate.net These methods can be used to calculate properties like molecular orbital energies, partial charges, and reaction energetics. As mentioned earlier, QM has been used to explain the regioselectivity of N-alkylation in indazoles by comparing the stability of tautomers and the activation energies of different reaction pathways. wuxibiology.com
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active at a specific biological target. This model can then be used to screen virtual databases for new compounds containing the same features, potentially with a different core scaffold.
By integrating these computational approaches, researchers can build robust SAR models that not only explain experimental observations but also predict the activity of novel, unsynthesized 2H-indazole derivatives, thereby streamlining the discovery of new drug candidates.
Preclinical and Clinical Research Implications of 7 Bromo 2 Methyl 2h Indazole Analogs
Drug Development Potential of Indazole Scaffolds
The indazole scaffold is of great pharmacological importance as it forms the foundational structure for a large number of compounds with significant therapeutic value. nih.govtandfonline.com Its versatility allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. This structural flexibility has led to the development of derivatives with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and, most notably, anticancer properties. benthamdirect.comresearchgate.net
A primary area of success for indazole-based compounds has been the inhibition of protein kinases. tandfonline.com Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Indazole derivatives have been successfully designed to target various kinases, including tyrosine kinases, cyclin-dependent kinases, and vascular endothelial growth factor receptors (VEGFRs), thereby interfering with tumor growth, proliferation, and angiogenesis. nih.gov Several approved anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its potential in oncology drug development. rsc.org The ability of the indazole nucleus to fit into the ATP-binding pocket of these enzymes makes it a highly attractive starting point for the design of potent and selective inhibitors. nih.gov
The therapeutic potential of these scaffolds extends beyond cancer. Research has shown their application in targeting neurodegenerative disorders and other conditions involving protein kinases. nih.govtandfonline.com The continued exploration of indazole derivatives offers promising avenues for discovering new lead compounds for a wide range of diseases. tandfonline.com
Clinical Trial Information of Indazole Derivatives
The therapeutic promise of the indazole scaffold is substantiated by the numerous derivatives that have entered clinical trials. The following section and table detail the clinical investigations of several prominent indazole-containing compounds.
ARRY-371797 (PF-07265803) ARRY-371797, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, was investigated for the treatment of dilated cardiomyopathy (DCM) associated with a mutation in the lamin A/C (LMNA) gene. clinicaltrials.govahajournals.org A Phase 2 study showed that the compound was well-tolerated and led to potential increases in functional capacity. ahajournals.org However, the subsequent Phase 3 trial (REALM-DCM) was terminated. clinicaltrials.govnih.gov The decision to stop the study was based on a planned interim analysis suggesting futility, as it failed to show a significant improvement in the primary endpoint, which was the change in the 6-minute walk test distance. nih.govpfizer.com The termination was not due to safety concerns. clinicaltrials.gov
Pazopanib Pazopanib is an angiogenesis inhibitor that targets multiple kinases, including VEGFR and platelet-derived growth factor receptors (PDGFR). ascopubs.org It has been the subject of numerous clinical trials. Initial Phase 1 studies in patients with advanced refractory solid tumors established a tolerable safety profile and showed antitumor activity. nih.gov Subsequent pivotal trials led to its approval for advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS). nih.govmedpath.com For RCC, a Phase 3 trial demonstrated a significant improvement in progression-free survival (PFS) compared to placebo. medpath.com Similarly, in a Phase 3 study for metastatic STS, Pazopanib showed a median PFS of 4.6 months versus 1.6 months for placebo. medpath.com It has also been studied in pediatric populations with refractory solid tumors and investigated for treating HHT-related bleeding in an off-label capacity. ascopubs.orgcurehht.org
Merestinib (LY2801653) Merestinib is a multi-kinase inhibitor targeting MET, MST1R, AXL, and NTRK, among others. wikipedia.org It has been evaluated in various clinical trials for advanced cancers. A Phase 1 study established a tolerable safety profile and demonstrated potential anticancer activity, with responses observed in patients with cholangiocarcinoma. nih.gov Phase 2 trials were initiated for several cancers, including advanced biliary tract cancer and non-small cell lung cancer (NSCLC) with specific genetic alterations like MET exon 14 mutations. wikipedia.orglilly.comdana-farber.org However, some of these trials were terminated. An investigator-led Phase 2 trial in solid tumors was terminated after funding was pulled, and a Phase 2 trial in bile duct cancer was also terminated. clinicaltrialsarena.com Merestinib was also studied in combination with other agents for relapsed or refractory acute myeloid leukemia (AML). cancer.gov
Entrectinib Entrectinib is a potent inhibitor of TrkA/B/C, ROS1, and ALK kinases. ascopubs.org Its development has focused on a "tumor-agnostic" approach, targeting specific genetic fusions regardless of the cancer's location in the body. Integrated analysis of Phase 1 (ALKA, STARTRK-1) and Phase 2 (STARTRK-2) trials demonstrated significant efficacy in patients with NTRK fusion-positive solid tumors and ROS1-positive NSCLC. clinicaltrials.govfda.gov These positive results led to its approval by the FDA. fda.gov The drug has also been studied and approved for pediatric patients with NTRK-positive solid tumors. targetedonc.com
LY2874455 LY2874455 is an oral, selective pan-fibroblast growth factor receptor (FGFR) inhibitor. nih.gov A Phase 1 dose-escalation and expansion study in patients with advanced cancer, including gastric cancer and NSCLC, found the drug to be generally well-tolerated and showed preliminary signs of antitumor activity. nih.govresearchgate.net The compound has also been investigated in a Phase 1 trial in combination with Merestinib for patients with relapsed or refractory AML. mycancergenome.orgmedchemexpress.com
CFI-400945 CFI-400945 is a first-in-class, orally active inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. aacrjournals.org A first-in-human Phase 1 trial was conducted in patients with advanced solid tumors to determine its safety, tolerability, and the recommended Phase 2 dose. aacrjournals.orgca.gov The study found the drug to be generally well-tolerated and established a maximum tolerated dose, with preliminary evidence of anti-tumor activity observed. aacrjournals.orgbioworld.com Further clinical trials in specific cancers like breast cancer and AML were planned. bioworld.comselleckchem.com
Interactive Data Table: Clinical Trial Information of Indazole Derivatives
| Compound Name | Other Names | Target(s) | Indication(s) Studied | Phase(s) | Key Findings/Status |
|---|---|---|---|---|---|
| ARRY-371797 | PF-07265803 | p38α MAPK | Dilated Cardiomyopathy (LMNA-related) | 2, 3 | Phase 3 (REALM-DCM) terminated for futility; not due to safety concerns. clinicaltrials.govahajournals.orgnih.gov |
| Pazopanib | Votrient | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma, HHT | 1, 2, 3 | Approved for RCC and STS; showed significant PFS improvement. ascopubs.orgnih.govmedpath.com |
| Merestinib | LY2801653 | MET, AXL, NTRK, etc. | Biliary Tract Cancer, NSCLC, Solid Tumors, AML | 1, 2 | Showed activity in Phase 1; several Phase 2 trials terminated. wikipedia.orgnih.govclinicaltrialsarena.com |
| Entrectinib | Rozlytrek | Trk A/B/C, ROS1, ALK | NTRK Fusion-Positive Solid Tumors, ROS1+ NSCLC | 1, 2 | Approved based on high response rates in basket trials. clinicaltrials.govfda.govcancer.gov |
| Axitinib | Inlyta | VEGFR-1, -2, -3 | Renal Cell Carcinoma | 3 | Approved for advanced RCC; successful in combination therapies; failed as adjuvant therapy. pfizer.compfizermedical.comcancer.gov |
| LY2874455 | pan-FGFR | Advanced Cancers (Gastric, NSCLC), AML | 1 | Showed good tolerability and preliminary activity in Phase 1. nih.govresearchgate.netmycancergenome.org |
| CFI-400945 | | PLK4 | Advanced Solid Tumors | 1 | First-in-human trial established MTD and showed preliminary activity. ca.govbioworld.comca.gov |
Challenges and Future Directions in Indazole-based Drug Discovery
Despite the successes, the development of indazole-based drugs is not without its challenges. A significant hurdle is the failure of promising candidates in various stages of clinical trials. nih.gov These failures can be attributed to several factors, including insufficient efficacy, unforeseen toxicities, or interference with multiple biological pathways leading to adverse side effects. nih.gov For example, while many indazole derivatives are designed as kinase inhibitors, a lack of selectivity can lead to off-target effects.
Another challenge is the development of drug resistance, a common issue in targeted cancer therapy. Tumors can evolve mechanisms to bypass the inhibited pathway, rendering the drug ineffective over time. Therefore, there is a continuous need for new molecules and strategies to overcome resistance. tandfonline.com
Future directions in this field are focused on overcoming these challenges and accelerating the discovery process. Key strategies include:
Rational Drug Design: Employing structure-based design and computational modeling to create more selective and potent inhibitors with improved pharmacological profiles.
Exploring Novel Targets: Moving beyond kinase inhibition to explore other biological targets where the indazole scaffold may prove effective.
Advanced Technologies: Integrating cutting-edge technologies such as artificial intelligence (AI)-driven drug design, high-throughput screening, and novel synthetic methods like flow synthesis to expedite the identification and optimization of new indazole-based drug candidates. nih.gov
The continued exploration of the indazole scaffold, combined with these advanced approaches, promises to yield a new generation of biologically active kinase inhibitors and other therapeutic agents. nih.govnih.gov
Patent Landscape and Therapeutic Applications of Indazole Derivatives
The significant therapeutic interest in indazole derivatives is reflected in a robust and expanding patent landscape. tandfonline.com A review of patents filed between 2013 and 2017 alone identified dozens of new indazole derivatives patented for a wide variety of target pathways and conditions. nih.govtandfonline.com This highlights the ongoing innovation and investment in this area of medicinal chemistry.
Patents for indazole derivatives cover a broad range of therapeutic applications, demonstrating the scaffold's versatility. tandfonline.com The most prominent areas include:
Anticancer Agents: A large portion of patents focuses on indazole derivatives as inhibitors of protein kinases for cancer treatment. nih.govtandfonline.com
Anti-inflammatory Agents: Compounds have been developed for their potential in treating inflammatory conditions. nih.gov
Neurological Disorders: The scaffold has been explored for its utility in addressing neurodegeneration and other central nervous system disorders. nih.gov
Other Applications: Patents also describe indazole derivatives for use as antibacterial agents, cannabinoid receptor (CB1) agonists, and treatments for other specific disorders. tandfonline.comgoogle.comgoogle.com
The extensive patent literature underscores the perceived value of the indazole nucleus as a core structure for developing novel therapeutics. nih.govtandfonline.com As research continues to uncover new biological activities and synthetic pathways, the patent landscape for these valuable compounds is expected to grow, paving the way for new medicines to treat a multitude of diseases. tandfonline.com
Future Research Directions for 7 Bromo 2 Methyl 2h Indazole
Exploration of Novel Synthetic Routes for Diverse Analogs
The future exploration of 7-Bromo-2-methyl-2H-indazole's therapeutic potential is intrinsically linked to the development of efficient and versatile synthetic methodologies. While established methods for the synthesis of 2H-indazoles exist, future research should focus on creating a diverse library of analogs based on the this compound scaffold. nih.gov This will enable comprehensive structure-activity relationship (SAR) studies.
Key areas for synthetic exploration should include:
Late-stage functionalization: Developing reactions that allow for the modification of the indazole core or the introduction of new functional groups at a late stage of the synthesis. This would provide rapid access to a wide range of derivatives.
Catalytic cross-coupling reactions: Employing modern cross-coupling techniques, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions, at the bromine-bearing position (C7) to introduce a variety of substituents, including aryl, heteroaryl, and alkyl groups.
Modification of the methyl group: Investigating methods to functionalize the N2-methyl group, which could influence the compound's solubility, metabolic stability, and target engagement.
A systematic synthetic approach will be crucial for generating a rich chemical space around the this compound core, providing a solid foundation for subsequent biological evaluation.
Advanced Biological Target Identification and Validation
A critical avenue for future research is the comprehensive identification and validation of the biological targets of this compound and its derivatives. The indazole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. nih.govrsc.org Therefore, a primary focus should be on screening these compounds against a broad panel of kinases to identify potential inhibitory activity.
Future research in this area should involve:
Kinome-wide screening: Utilizing high-throughput screening platforms to assess the inhibitory activity of this compound derivatives against a large number of human kinases. This will help in identifying primary targets and understanding the selectivity profile.
Cell-based assays: Following up on in vitro findings with cell-based assays to confirm target engagement and evaluate the downstream cellular effects. This will provide a more physiologically relevant understanding of the compound's activity.
Target deconvolution techniques: In cases where the primary target is unknown, employing advanced techniques such as chemical proteomics and affinity chromatography to identify the specific protein(s) that interact with the compound.
Successful identification and validation of biological targets will be instrumental in guiding the further development of this compound derivatives for specific therapeutic indications.
Investigation of Combination Therapies with this compound Derivatives
Given that many modern therapeutic strategies, particularly in oncology, rely on combination therapies to enhance efficacy and overcome drug resistance, this is a vital area of investigation for this compound derivatives. nih.gov Assuming that these compounds exhibit activity as kinase inhibitors, combining them with other anticancer agents could lead to synergistic effects.
Future research on combination therapies should focus on:
Synergy screening: Conducting in vitro and in vivo studies to evaluate the synergistic, additive, or antagonistic effects of combining this compound derivatives with existing chemotherapeutic agents, targeted therapies, and immunotherapies.
Elucidation of resistance mechanisms: Investigating the potential for these compounds to overcome known mechanisms of drug resistance or to be used in combination to prevent the emergence of resistance.
Biomarker discovery: Identifying predictive biomarkers that can help in selecting patient populations most likely to benefit from combination therapies involving this compound derivatives.
Well-designed combination studies could significantly expand the therapeutic applicability of this class of compounds.
Development of Prodrug Strategies
To optimize the pharmacokinetic and pharmacodynamic properties of this compound derivatives, the development of prodrugs presents a promising strategy. nih.gov Prodrugs are inactive precursors that are converted into the active drug in the body. This approach can be used to improve solubility, increase bioavailability, and enhance tissue-specific delivery.
Future research in this domain should explore:
Design and synthesis of prodrugs: Creating various prodrugs of promising this compound derivatives by incorporating cleavable promoieties. These could include esters, phosphates, or amino acid conjugates. acs.org
In vitro and in vivo evaluation: Assessing the stability of the prodrugs in plasma and their conversion to the active compound. Pharmacokinetic studies in animal models will be essential to determine the extent of bioavailability improvement.
Targeted delivery: Investigating the potential for designing prodrugs that are selectively activated at the target site, for example, in a tumor microenvironment, thereby reducing systemic toxicity.
A successful prodrug strategy could transform a promising lead compound into a viable clinical candidate.
Mechanistic Elucidation of Less Understood Biological Activities
While the indazole scaffold is commonly associated with kinase inhibition, it is possible that this compound and its analogs possess other, less conventional biological activities. A thorough investigation into the underlying mechanisms of action is crucial for a complete understanding of their therapeutic potential.
Future mechanistic studies should include:
Exploration of non-kinase targets: If initial screenings reveal biological effects that cannot be attributed to kinase inhibition, further studies should be conducted to identify alternative molecular targets.
Investigation of signaling pathways: Utilizing techniques such as Western blotting, transcriptomics, and proteomics to delineate the cellular signaling pathways modulated by these compounds.
Structural biology: Obtaining co-crystal structures of active compounds bound to their biological targets to provide a detailed understanding of the molecular interactions driving their activity. nih.gov
A deep mechanistic understanding will not only support the current drug development efforts but may also unveil new therapeutic opportunities.
Application of Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. mdpi.com These computational tools can be leveraged to accelerate the design and optimization of this compound derivatives.
Future applications of AI and ML in this context should encompass:
In silico screening and virtual library design: Using ML models to predict the activity and properties of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling: Developing robust QSAR models based on the experimental data from a diverse set of analogs to guide the design of more potent and selective compounds.
De novo drug design: Employing generative AI models to design novel molecules with desired properties based on the this compound scaffold. nih.gov
ADMET prediction: Utilizing AI-powered tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, thereby reducing the likelihood of late-stage failures. crimsonpublishers.com
Q & A
Q. What are the established synthetic routes for 7-Bromo-2-methyl-2H-indazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves multi-step protocols, including cyclization and halogenation. A common approach starts with substituted aniline derivatives, followed by diazotization and cyclization under acidic conditions. For example, bromine can be introduced via electrophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm substituent positions. The methyl group at C2 appears as a singlet (~δ 3.9–4.2 ppm), while aromatic protons show splitting patterns indicative of bromine’s deshielding effect .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₇BrN₂: calc. 226.97, obs. 226.96) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in regiochemistry .
Advanced Research Questions
Q. How can regioselectivity challenges in indazole functionalization be addressed during synthesis?
Methodological Answer: Regioselectivity in bromination or methylation is influenced by directing groups and reaction conditions. For example:
- Electrophilic Bromination : Use of Lewis acids (e.g., FeBr₃) directs bromine to electron-rich positions .
- Protecting Groups : Temporary protection of reactive sites (e.g., NH with Boc groups) ensures functionalization at desired positions .
Case Study : In a related compound (5-Bromo-6-fluoro-3-methyl-2H-indazole), regioselective bromination was achieved by pre-coordinating the indazole nitrogen with a trifluoromethyl group, directing Br to C5 .
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:
- Cross-Validation : Compare NMR (solution state) and X-ray (solid state) data. For example, SHELXL refinement can identify hydrogen bonding networks that stabilize specific tautomers .
- DFT Calculations : Simulate NMR chemical shifts for proposed structures to match experimental data .
Example : In 4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole, X-ray confirmed a planar structure despite NMR suggesting flexibility, resolved via temperature-dependent NMR studies .
Q. What methodologies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in bromine introduction .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Workup Strategies : Gradient recrystallization (e.g., IPA/water) minimizes impurities .
Q. How are structure-activity relationships (SARs) evaluated for this compound derivatives?
Methodological Answer:
- Bioisosteric Replacement : Substitute Br with Cl or CF₃ to assess electronic effects on target binding .
- Enzyme Assays : Measure IC₅₀ against kinases (e.g., JAK2) using fluorescence polarization assays .
- Molecular Docking : Tools like AutoDock Vina predict binding modes, validated by mutagenesis studies (e.g., bromine’s role in hydrophobic pocket interactions) .
Example : In 4-Bromo-3,6-dimethyl-1H-indazole, bromine enhanced kinase inhibition by 10-fold compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
